molecular formula C12H8BrN3S B1174442 Foretinib H2O CAS No. 1332889-22-1

Foretinib H2O

货号: B1174442
CAS 编号: 1332889-22-1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Foretinib H2O, also known as this compound, is a useful research compound. Its molecular formula is C12H8BrN3S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the primary molecular targets of Foretinib, and how do they influence experimental design in oncology research?

Basic:
Foretinib is a multikinase inhibitor targeting MET, VEGFR2, RON, and Axl. Experimental design should prioritize assays that measure target engagement (e.g., phosphorylation status of MET via immunoblotting) and functional outcomes (e.g., cell proliferation assays in MET-driven cancer models) . Dose selection should align with pharmacokinetic (PK) data from phase I trials, where linear dose-proportional increases in plasma concentrations were observed .

Advanced:
To evaluate off-target effects or combinatorial signaling pathways, researchers should integrate phosphoproteomic profiling or RNA sequencing with functional validation (e.g., siRNA knockdown). For instance, highlights Foretinib’s interaction with solvent-front residues (e.g., G1163 in MET) using molecular dynamics (MD) simulations, which informs structure-activity relationship studies for resistant mutations .

Q. How should researchers design dose-escalation studies for Foretinib to determine the maximum tolerated dose (MTD)?

Basic:
Phase I trials typically employ a "3+3" design, escalating doses until dose-limiting toxicities (DLTs) occur. For Foretinib, the MTD was identified as 3.6 mg/kg (240 mg fixed dose) based on DLTs like grade 3 transaminase elevations. PK parameters (e.g., trough concentration) should be monitored to ensure linearity and exposure-response correlations .

Advanced:
Adaptive trial designs (e.g., Bayesian models) can optimize dose escalation by incorporating real-time PK/pharmacodynamic (PD) data. emphasizes the need to model drug binding kinetics (via MD simulations) for mutations like D1228N, which alter MET’s solvent-front interactions and affect dosing thresholds .

Q. What methodologies are effective for evaluating Foretinib’s impact on gene expression in preclinical models?

Basic:
Quantitative PCR (qPCR) and immunohistochemistry (IHC) are standard for assessing mRNA/protein levels of targets like AURKA and AURKB in glioblastoma (e.g., T98 cell line). Ensure consistency in cell culture conditions and normalization to housekeeping genes .

Advanced:
Single-cell RNA sequencing can resolve heterogeneity in gene expression responses. validated Foretinib’s downregulation of AURKA/B using pathway enrichment analysis, but researchers should also assess compensatory mechanisms (e.g., alternative kinase activation) through kinome-wide profiling .

Q. How can contradictory data on Foretinib’s efficacy across cancer types be systematically analyzed?

Basic:
Contradictions often arise from patient selection biases. For example, phase II trials in squamous cell carcinoma showed limited efficacy (median PFS: 3.9 months), while MET-mutant papillary renal cell carcinoma had a 50% response rate. Stratify analyses by biomarker status (e.g., MET exon 14 skipping) .

Advanced:
Employ meta-analytical frameworks to pool data across studies, adjusting for covariates like prior therapies and genetic heterogeneity. highlights the importance of subgroup analyses for MET-altered populations, where Foretinib’s efficacy is pronounced despite overall trial discontinuation .

Q. What in vitro and in vivo models are appropriate for studying resistance mechanisms to Foretinib?

Advanced:
Ba/F3 cell lines engineered with MET mutations (e.g., D1228N, Y1230H) are critical for modeling resistance. In vivo, Hs746t xenografts with D1228 mutations replicate clinical resistance patterns. MD simulations can predict tertiary mutations (e.g., G1163R) that confer resistance by disrupting drug binding .

Q. How should pharmacodynamic (PD) biomarkers be validated in Foretinib studies?

Basic:
PD markers like MET phosphorylation (pMET) in tumor biopsies or plasma soluble MET levels should correlate with drug exposure. Use IHC with validated antibodies and predefined scoring criteria (e.g., H-score) .

Advanced:
Liquid biopsy platforms (e.g., ctDNA analysis) enable longitudinal monitoring of resistance mutations. utilized MET phosphorylation inhibition in biopsies as a PD endpoint, but researchers should also explore exosome-derived biomarkers for non-invasive monitoring .

Q. What statistical approaches are recommended for analyzing Foretinib’s clinical trial data?

Basic:
Kaplan-Meier methods for survival endpoints (PFS, OS) and Clopper-Pearson exact confidence intervals for response rates. Linear regression can assess relationships between drug exposure (e.g., trough concentration) and tumor size changes .

Advanced:
Machine learning algorithms (e.g., random forest) can identify predictive biomarkers from high-dimensional data. employed ordinal logistic regression to analyze adverse event severity relative to exposure, but causal inference models (e.g., propensity score matching) may reduce confounding in retrospective analyses .

属性

CAS 编号

1332889-22-1

分子式

C12H8BrN3S

分子量

0

同义词

Foretinib H2O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。